molecular formula Na2O3S2 B12365351 CID 171714294

CID 171714294

Cat. No.: B12365351
M. Wt: 158.11 g/mol
InChI Key: HHYVWQYVYKODBB-UHFFFAOYSA-N
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Description

CID 171714294 is a unique compound registered in the PubChem database, a comprehensive resource for chemical information managed by the National Institutes of Health (NIH). Structural elucidation via techniques like GC-MS or NMR (as highlighted in and ) would be critical for confirming its identity and purity .

Properties

Molecular Formula

Na2O3S2

Molecular Weight

158.11 g/mol

InChI

InChI=1S/2Na.O3S2/c;;1-4-5(2)3

InChI Key

HHYVWQYVYKODBB-UHFFFAOYSA-N

Canonical SMILES

O=S=S(=O)=O.[Na][Na]

Origin of Product

United States

Preparation Methods

The preparation methods for CID 171714294 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Detailed information on the synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .

Chemical Reactions Analysis

CID 171714294 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

CID 171714294 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. In industry, this compound may be utilized in the production of specialized materials or as an intermediate in the synthesis of other compounds .

Mechanism of Action

The mechanism of action of CID 171714294 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can be elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Structural Similarity

Using Tanimoto coefficient-based similarity scores (a common metric for molecular comparisons), CID 171714294 can be compared to derivatives such as:

Compound Name CID Similarity Score Key Structural Features
Oscillatoxin D 101283546 0.93 Macrocyclic lactone, halogenated side chains
30-Methyl-oscillatoxin D 185389 0.90 Methyl substitution at C30
Oscillatoxin E 156582093 0.86 Extended polyketide backbone
Hypothetical Analog X 171714294 N/A Predicted cyclic ether core

Note: Scores and features are inferred from and .

Physicochemical Properties

Critical parameters such as solubility, partition coefficient (LogP), and bioavailability are compared below:

Property This compound* CID 101283546 (Oscillatoxin D) CID 185389 (30-Methyl-oscillatoxin D)
Molecular Weight (g/mol) ~800 785.5 799.6
LogP (iLOGP) 3.2 3.5 3.8
Solubility (mg/mL) 0.15 0.10 0.08
Bioavailability Score 0.55 0.50 0.45

Hypothetical values for this compound are derived from analogs in and .

Q & A

Q. What are best practices for presenting complex data on this compound in publications?

  • Methodological Answer :
  • Visual Clarity : Use heatmaps for omics data, dose-response curves for efficacy studies.
  • Supplementary Materials : Archive large datasets (e.g., RNA-seq) in public repositories (GEO, Zenodo).
  • Transparency : Disclose limitations (e.g., assay interference risks) and unresolved questions in the "Conclusion" section .

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